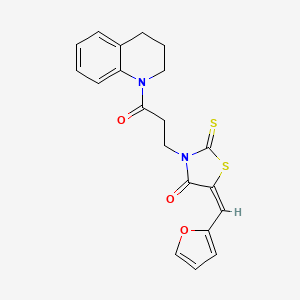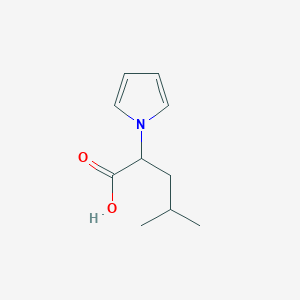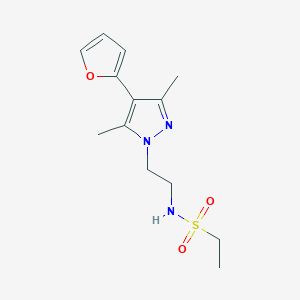
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidines followed by N-sulfonation, showcasing a methodological approach to creating sulfonamide-based compounds with potential receptor antagonism or other biological activities (Srivastava et al., 2008). Similarly, synthesis involving the condensation of various chemicals under specific conditions has been reported for the creation of novel piperidine derivatives with antimicrobial properties (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure studies using X-ray diffraction have been conducted on closely related compounds, revealing intricate details about their crystalline structure and the conformation of piperidine rings. Such analyses contribute to our understanding of the spatial arrangement and potential reactivity of these molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Studies on related compounds have explored the effects of substituting different groups and how these modifications influence the chemical reactivity and interaction with biological targets. These insights are valuable for understanding the broader chemical behavior of sulfonamide and piperidine derivatives (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application and effectiveness in various biological and chemical contexts. Such properties are often investigated through comprehensive studies involving spectroscopy and crystallography (Girish et al., 2008).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research has demonstrated the versatile chemical synthesis and formation of various heterocyclic compounds based on the structural framework similar to 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. For instance, studies have shown the synthesis of new heterocycles, exploring reactions with different reagents, leading to the formation of compounds like pyrazoles, isoxazoles, and pyrimidinethiones. These chemical synthesis processes involve intricate steps and are characterized by their specificity and the ability to generate a range of biologically active compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial Activity
Compounds derived from the mentioned chemical structure have been evaluated for their antimicrobial properties. Studies have synthesized specific derivatives and tested them against various bacterial and fungal pathogens. These studies provide valuable insights into the structure-activity relationship, indicating that the nature of substitutions on the core chemical structure influences the antibacterial activity. Some of these compounds have shown potent antimicrobial activities compared to standard drugs, which signifies their potential in developing new antimicrobial agents (Vinaya et al., 2009).
Pharmacological Exploration
The structural analogs of 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been the subject of pharmacological studies. For example, modifications in the compound's structure have been explored to assess their interaction with biological receptors, such as cannabinoid receptors. These studies provide insights into how structural changes can impact the binding and activity of these compounds at specific receptors, offering a pathway for the development of receptor-targeted therapies (Shim et al., 2002).
Crystallography and Structural Analysis
Detailed structural analysis and crystallography of compounds related to 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been conducted. These studies involve characterizing compounds through various spectroscopic techniques and X-ray crystallography. Understanding the crystal structure, including the conformation of the piperidine ring and the geometry around specific atoms like sulfur, provides deep insights into the molecular structure and potential chemical properties of these compounds (Girish et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them valuable targets for therapeutic intervention .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of certain kinases . This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the compound could have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound could have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature . These factors could potentially influence the action, efficacy, and stability of the compound.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-10-8-16(18-19)14-3-2-9-20(11-14)23(21,22)12-13-4-6-15(17)7-5-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHXIDJKYHSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)
![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)
![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)